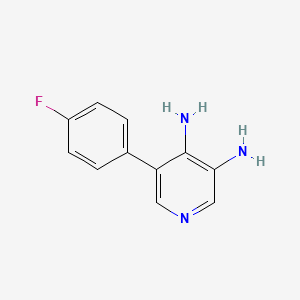

5-(4-Fluorophenyl)pyridine-3,4-diamine

Description

Significance of Pyridine-Diamine Scaffolds in Synthetic Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is ubiquitous in medicinal chemistry and materials science. semanticscholar.orgnih.govnih.gov It is a polar and ionizable aromatic system, and its inclusion in larger molecules can enhance solubility and bioavailability. semanticscholar.org The pyridine nucleus is a core component in over 7000 existing drug molecules and is consistently featured in new drugs approved by the FDA. nih.govnih.gov Its versatility as a reactant and a starting point for structural modifications makes it highly valuable in the quest for new therapeutic agents. semanticscholar.org

The addition of diamine functional groups to the pyridine core, creating pyridine-diamine scaffolds like 3,4-diaminopyridine (B372788), further expands its utility. nih.gov These scaffolds serve as crucial building blocks for the synthesis of more complex fused heterocyclic systems, such as imidazo[4,5-c]pyridines and pyrido[3,4-b]pyrazines. nih.govmdpi.com The 1,2-diamine moiety, in particular, is a key precursor for creating fused heterocycles like 1,2,5-thia(selena)diazoles and quinoxalines, which are of great interest for developing advanced materials for organic solar cells, OLEDs, and OFETs. researchgate.net The stability of compounds like 3,4-diaminopyridine has been demonstrated, showing little to no degradation over extended periods under various storage conditions. nih.gov

Role of Fluorine Substitution in Organic Chemistry

The strategic incorporation of fluorine atoms into organic molecules is a powerful and widely used strategy in drug design and development. nih.govresearchgate.net The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacokinetic properties. nih.gov

Key effects of fluorine substitution include:

Enhanced Metabolic Stability : Fluorine can be used to block metabolically vulnerable sites in a molecule, thereby increasing its stability and half-life in biological systems. mdpi.comresearchgate.net

Increased Binding Affinity : The fluorine atom can participate in favorable interactions with protein targets, either directly or by altering the electronic properties of nearby functional groups, leading to enhanced binding. nih.govresearchgate.net

The introduction of a trifluoromethyl group or even a single fluorine atom can lead to significant pharmacological effects, and it is estimated that over 20% of all pharmaceuticals contain fluorine. nih.govresearchgate.net

Historical Development and Emerging Trends in Fluorinated Pyridine Systems

The synthesis of fluorinated aromatic systems, including pyridines, has evolved significantly over the years. Early methods often involved harsh conditions and hazardous reagents. researchgate.net A major breakthrough was the development of electrophilic fluorinating agents, which allow for the direct fluorination of electron-rich aromatic rings. researchgate.net Reagents like SelectFluor™ have made the synthesis of compounds like 5-fluorouracil (B62378) safer and more practical. researchgate.net

Recent trends focus on the development of new, more selective and efficient fluorination and fluoroalkylation methods. uni.lugoogle.comuni.lu For instance, methods for the site-selective C-H fluorination of pyridines and diazines using catalysts like silver(II) fluoride (B91410) (AgF₂) have been developed, allowing for the late-stage functionalization of complex molecules. researchgate.net Researchers are also exploring novel strategies for introducing fluorinated groups, such as the difluoromethyl group, into pyridine rings with high regioselectivity, a task that has traditionally been a significant challenge. google.comuni.lu These advancements are crucial for expanding the accessible chemical space of fluorinated pyridine derivatives for applications in drug discovery and agrochemicals. google.comuni.lu

Current Research Landscape and Academic Relevance of 5-(4-Fluorophenyl)pyridine-3,4-diamine

While comprehensive studies focusing exclusively on This compound are not abundant in the current literature, its academic relevance can be inferred from the intense research activity surrounding its constituent parts. The PubChem database contains entries for closely related isomers such as 4-n-(4-fluorophenyl)pyridine-3,4-diamine (B2373171) and 5-(3-fluorophenyl)pyridine-3,4-diamine (B3090897) dihydrochloride, indicating that this structural class is being synthesized and investigated. google.comresearchgate.net

The synthesis of such a compound would likely draw upon established methods for forming C-C bonds between aromatic rings (e.g., Suzuki or Stille coupling) and standard procedures for the preparation and modification of diaminopyridines. researchgate.netuni.lu

The academic and industrial interest in this molecule and its analogues stems from their potential as intermediates and active compounds in several areas:

Medicinal Chemistry : Given the proven biological activity of pyridine-based scaffolds and the benefits of fluorine substitution, this compound is a prime candidate for screening in various drug discovery programs. semanticscholar.org Derivatives of imidazo[4,5-b]pyridine, which can be synthesized from diaminopyridines, have shown potential as anticancer and antimicrobial agents. researchgate.net Furthermore, molecules containing the (4-fluorophenyl) and pyridine moieties are being investigated as potent and selective kinase inhibitors (e.g., PI3Kδ) for treating cancers. nih.govresearchgate.net

Materials Science : The combination of the electron-rich pyridine-diamine system and the electron-withdrawing fluorophenyl group makes this compound an interesting building block for novel organic electronic materials. Fluorinated pyridine-containing polyimides, for example, exhibit excellent thermal stability, good solubility, and low dielectric constants, making them suitable for applications in microelectronics.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c12-8-3-1-7(2-4-8)9-5-15-6-10(13)11(9)14/h1-6H,13H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGBWOOKYCGRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673342 | |

| Record name | 5-(4-Fluorophenyl)pyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214373-94-0 | |

| Record name | 5-(4-Fluorophenyl)pyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Precursors

Retrosynthetic Analysis of 5-(4-Fluorophenyl)pyridine-3,4-diamine

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary disconnection strategy involves breaking the C-C bond between the pyridine (B92270) ring and the 4-fluorophenyl group. This approach suggests a cross-coupling reaction, such as a Suzuki-Miyaura coupling, as a key final step. The precursors for this would be a suitably functionalized pyridine, such as 5-bromo-3,4-diaminopyridine or a protected derivative, and 4-fluorophenylboronic acid.

Another retrosynthetic pathway involves the construction of the pyridine ring itself. This could be achieved through a multi-component reaction or a ring-closing metathesis strategy, incorporating the 4-fluorophenyl moiety at an earlier stage. For instance, a substituted enamine could react with a suitable Michael acceptor to form the pyridine core.

Finally, the diamino functionality can be retrosynthetically traced back to a nitro-amino pyridine precursor. The reduction of a nitro group at a late stage of the synthesis is a common and effective strategy to introduce an amino group. This leads to the key intermediate, 5-(4-fluorophenyl)-3-nitropyridin-4-amine.

Classical and Modern Synthetic Routes

The synthesis of this compound can be approached through various classical and modern synthetic routes, each with its own advantages and challenges.

Condensation Reactions with 3,4-diaminopyridine (B372788) and 4-fluorophenyl isocyanate

While theoretically possible, the direct condensation of 3,4-diaminopyridine with 4-fluorophenyl isocyanate is not a commonly reported or high-yielding method for the synthesis of the target molecule. Such a reaction would likely lead to a mixture of urea (B33335) derivatives and potentially complex cyclization products, making the isolation of the desired product challenging.

Strategies for Pyridine Ring Construction from Precursors

The construction of the substituted pyridine ring can be achieved through various methods. One common approach is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia equivalent. By carefully selecting the starting materials, it is possible to introduce the desired substituents onto the pyridine ring. However, achieving the specific substitution pattern of this compound through this method can be complex and may require multiple steps.

Modern approaches to pyridine synthesis include transition metal-catalyzed cycloaddition reactions, such as [2+2+2] cycloadditions of alkynes and nitriles. These methods offer a high degree of control over the substitution pattern of the resulting pyridine ring.

Approaches Involving Halogen-Metal Exchange and Cross-Coupling Reactions

A highly effective and widely used method for the synthesis of 5-arylpyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.netnih.gov This reaction involves the coupling of a halogenated pyridine derivative with an organoboron compound. For the synthesis of this compound, a key intermediate is a 5-halopyridine derivative, such as 5-bromo-3-nitropyridin-4-amine. This intermediate can be coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base to yield 5-(4-fluorophenyl)-3-nitropyridin-4-amine. nih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. youtube.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 5-bromo-3-nitropyridin-4-amine | 4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-(4-fluorophenyl)-3-nitropyridin-4-amine |

Multi-step Protocols and Purification Techniques

A common multi-step synthetic route to this compound begins with the nitration of a suitable pyridine precursor, followed by a cross-coupling reaction, and finally, the reduction of the nitro group.

Step 1: Synthesis of 4-amino-3-nitropyridine 4-Aminopyridine can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 4-amino-3-nitropyridine. chemicalbook.com The reaction is typically carried out at low temperatures to control the regioselectivity of the nitration.

Step 2: Synthesis of 5-bromo-3-nitropyridin-4-amine The bromination of 4-amino-3-nitropyridine can be achieved using bromine in acetic acid. This step introduces the bromine atom at the 5-position, which is necessary for the subsequent cross-coupling reaction.

Step 3: Suzuki-Miyaura Cross-Coupling As described previously, 5-bromo-3-nitropyridin-4-amine is then coupled with 4-fluorophenylboronic acid using a palladium catalyst to form 5-(4-fluorophenyl)-3-nitropyridin-4-amine. nih.gov

Step 4: Reduction of the Nitro Group The final step is the reduction of the nitro group in 5-(4-fluorophenyl)-3-nitropyridin-4-amine to an amino group. This can be accomplished using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation with palladium on carbon. orgsyn.orgmdpi.com The choice of reducing agent can depend on the presence of other functional groups in the molecule.

Purification Techniques: Purification of the intermediates and the final product is crucial for obtaining a high-purity compound. Common purification techniques include:

Recrystallization: This is often used to purify solid intermediates and the final product. The choice of solvent is critical for effective purification.

Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from byproducts and unreacted starting materials. A variety of solvent systems can be employed to achieve optimal separation.

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in different solvents.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters to consider for optimization include:

Catalyst and Ligand: For the Suzuki-Miyaura coupling, the choice of palladium catalyst and ligand can significantly impact the reaction efficiency. Different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands can be screened to find the optimal combination for the specific substrates.

Base: The choice and concentration of the base are critical for the transmetalation step in the Suzuki-Miyaura coupling. Common bases include potassium carbonate, potassium phosphate, and sodium carbonate. nih.gov

Solvent: The solvent system can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield. A mixture of an organic solvent (e.g., 1,4-dioxane, DMF) and water is often used for Suzuki-Miyaura reactions. nih.govnih.gov

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction and minimize the formation of side products.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |

| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ | PdCl₂(dppf) | Varies |

| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ | Varies |

| Solvent | DMF/Water | Toluene/Water | 1,4-Dioxane/Water | Varies |

| Temperature (°C) | 60 | 80 | 100 | Varies |

By systematically optimizing these conditions, a robust and efficient synthesis of this compound can be developed, ensuring a reliable supply of this important chemical compound for further research and development.

Temperature-Controlled Steps

Temperature is a critical parameter in the synthesis of diaminopyridine derivatives, influencing reaction rates, selectivity, and the stability of intermediates. In a typical synthetic sequence leading to a 5-aryl-pyridine-3,4-diamine structure, several stages are highly dependent on precise temperature control.

A plausible synthetic route for this compound can be extrapolated from the synthesis of its isomer, 5-(3-fluorophenyl)pyridine-3,4-diamine (B3090897). This process involves an initial bromination, a subsequent palladium-catalyzed cross-coupling reaction, and a final reduction step, each requiring specific temperature management.

The initial bromination of a pyridine precursor is often carried out at elevated temperatures, for instance, around 110 °C in acetic acid, to facilitate the electrophilic substitution. chemicalbook.com Following this, the Suzuki-Miyaura cross-coupling reaction, which joins the 4-fluorophenyl group to the pyridine ring, is typically performed at a controlled temperature of approximately 95 °C to ensure catalyst stability and efficient coupling. chemicalbook.com

The final step, the reduction of a nitro group to form the diamine, is a highly exothermic reaction that necessitates careful temperature control. This hydrogenation is often conducted at or below room temperature, for example at 20 °C, to prevent over-reduction and the formation of side products. chemicalbook.com In the synthesis of the parent compound, 3,4-diaminopyridine, the initial nitration step requires cooling to 0 °C while adding reagents to control the exothermic reaction, after which the temperature is raised to 70-100 °C for an extended period to ensure complete reaction. google.com The final purification by recrystallization also involves controlled temperature changes, such as heating to dissolve the crude product followed by cooling in an ice bath to precipitate the purified compound. google.com

| Step | Reactants | Reagents/Conditions | Temperature | Purpose of Temperature Control |

| Bromination | Pyridine derivative | Bromine, Acetic acid | 110 °C | To facilitate electrophilic aromatic substitution. |

| Suzuki Coupling | Brominated pyridine, (4-fluorophenyl)boronic acid | Pd catalyst, Na2CO3, 1,4-dioxane/water | 95 °C | To ensure catalyst stability and efficient C-C bond formation. |

| Reduction | 5-(4-Fluorophenyl)-3-nitropyridin-4-amine | H2, Pd/C, Methanol | 20 °C | To control the exothermic reaction and prevent side product formation. |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is crucial in the synthesis of this compound as it can significantly impact reaction rates, yields, and the regioselectivity of the process. Solvents not only dissolve reactants but can also influence the transition state energies of the reaction pathways.

In the palladium-catalyzed Suzuki-Miyaura coupling step, a mixture of an organic solvent and water is commonly employed. A solvent system such as 1,4-dioxane and water is effective for the synthesis of the related 5-(3-fluorophenyl)pyridine-3,4-diamine. chemicalbook.com The aqueous phase is necessary to dissolve the inorganic base (e.g., sodium carbonate), while the organic solvent ensures the solubility of the aryl halide and boronic acid. The miscibility and polarity of the solvent system can affect the rate of transmetalation and reductive elimination steps in the catalytic cycle. The use of aprotic amides mixed with aromatic hydrocarbons has been shown to improve selectivity and yield in the fluorination of chlorine-containing pyridines. googleapis.com

For the final reduction step, polar protic solvents like methanol or ethanol are frequently used. These solvents are well-suited for catalytic hydrogenation as they can effectively dissolve the nitro-substituted precursor and stabilize the catalyst. chemicalbook.comgoogle.com In some syntheses of related diaminopyridines, a mixture of methanol and tetrahydrofuran (THF) is used during hydrogenation to ensure the solubility of the starting material. chemicalbook.com The choice of solvent can also be used to control reaction pathways, leading to different products from the same starting materials under different solvent conditions.

| Reaction Step | Solvent System | Role of Solvent |

| Suzuki Coupling | 1,4-Dioxane / Water | Dissolves both organic reactants and inorganic base, facilitating the catalytic cycle. |

| Nitration | Concentrated Sulfuric Acid | Acts as both a solvent and a catalyst for the nitrating agent. |

| Amination | Methanol / Strong Ammonia Water | Solubilizes the nitro-intermediate and provides the aminating reagent. |

| Hydrogenation | Methanol / THF | Dissolves the nitro-amine precursor and is compatible with the palladium catalyst. |

Catalyst Systems for Enhanced Synthesis

Catalyst systems are fundamental to the efficient synthesis of this compound, particularly for the carbon-carbon bond formation and reduction steps. The choice of catalyst and associated ligands can dramatically influence the yield, reaction time, and functional group tolerance.

For the Suzuki-Miyaura cross-coupling reaction to form the 5-arylpyridine core, palladium-based catalysts are predominantly used. A common and effective catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2). chemicalbook.com This catalyst is known for its high activity and stability, enabling the coupling of a wide range of aryl halides with arylboronic acids. Other palladium catalysts, such as those with bulky electron-rich phosphine ligands, are also employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. acs.org

The reduction of the nitro group to an amine is typically achieved through catalytic hydrogenation. Palladium on activated charcoal (Pd/C) is a widely used and highly effective catalyst for this transformation. chemicalbook.comnih.gov It allows the reaction to proceed under mild conditions, such as at room temperature and atmospheric pressure of hydrogen gas, and generally provides high yields. chemicalbook.comnih.gov For the synthesis of some diaminopyridines, Rhodium on carbon (Rh/C) has been used under high pressure and temperature to hydrogenate the pyridine ring itself. nih.gov In some amination reactions of chloropyridines, copper-based catalysts have been utilized. google.com

| Reaction Step | Catalyst | Ligand (if applicable) | Purpose of Catalyst |

| Suzuki Coupling | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | dppf | To facilitate the C-C bond formation between the pyridine and fluorophenyl rings. |

| Hydrogenation | Palladium on activated charcoal (10% Pd/C) | N/A | To catalyze the reduction of the nitro group to an amine. |

| Amination | Copper(I) iodide | N/A | Can be used in amination reactions of halopyridines. |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact, improve safety, and enhance efficiency. These approaches are highly relevant to the synthesis of this compound.

Solvent-Free Methods

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. These reactions are typically conducted by heating a mixture of the neat reactants, sometimes in the presence of a solid-supported catalyst. This approach can lead to shorter reaction times, higher yields, and simpler work-up procedures. orientjchem.orgsemanticscholar.org

For the synthesis of related heterocyclic structures like dihydropyrimidinones and pyrazoles, solvent-free methods have been successfully employed. orientjchem.orgeurekaselect.com These reactions are often facilitated by grinding the reactants together or by heating them to their melting point. eurekaselect.com One-pot, solvent-free syntheses of substituted 2-amino-5-aryl-1,3,4-oxadiazoles have been achieved under microwave irradiation, demonstrating the synergy between different green chemistry techniques. researchgate.net While a specific solvent-free synthesis for this compound is not prominently documented, the principles are applicable, particularly for condensation or multicomponent reactions that could form the pyridine ring.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov The use of microwave irradiation can efficiently heat the reaction mixture, leading to faster reaction rates.

This technique has been successfully applied to the synthesis of a wide variety of heterocyclic compounds, including pyridine and pyrimidine derivatives. mdpi.comnih.gov For instance, the one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines was achieved in high yields with reaction times of only 12 minutes under microwave heating. nih.gov Microwave-assisted synthesis can also be combined with solvent-free conditions to further enhance the green credentials of a synthetic process. researchgate.netnih.govrsc.org The synthesis of 4-amino-3,5-dihalopyridines has been efficiently prepared via microwave-assisted nucleophilic aromatic substitution. researchgate.net Given these precedents, it is highly probable that steps in the synthesis of this compound, such as the Suzuki coupling or the formation of the pyridine ring, could be significantly optimized using microwave technology.

| Reaction Type | Reactants | Conditions | Time (Microwave) | Time (Conventional) | Yield (Microwave) |

| Triazine Synthesis | 5-amino-1,2,3,4-tetrazole, aldehydes, cyanamide | Pyridine, 120 °C | 12 min | Not reported | High |

| Formimidate Synthesis | 2-amino-3-carbonitrile, triethyl orthoformate | Acetic acid, 150 °C | 20 min | Not specified | 85-93% |

| 1,3,4-Oxadiazole Synthesis | Acid chlorides, hydrazine hydrate, isothiocyanates | Solvent-free, 300W | 1-3 min | Not reported | High |

Aqueous Reaction Media Utilization

The use of water as a reaction solvent is a cornerstone of green chemistry, owing to its non-toxic, non-flammable, and abundant nature. While many organic reactions are not traditionally performed in water due to the poor solubility of non-polar reactants, various techniques have been developed to enable aqueous synthesis.

For the synthesis of pyridine derivatives, multicomponent reactions in water, sometimes with the aid of a catalyst, have been reported. These methods offer an environmentally friendly alternative to traditional organic solvents. For example, the synthesis of pyridine derivatives has been achieved through a three-component reaction in an aqueous medium at ambient temperature using a nanocatalyst. The catalyst in such systems is often designed to be recoverable and reusable, further enhancing the sustainability of the process. While specific applications to the synthesis of this compound are not detailed in the available literature, the principles of aqueous synthesis represent a promising avenue for future process development.

Stereoselective Synthesis of Enantiopure Analogues (if applicable)

This section is not applicable to the compound this compound. The molecule is achiral as it does not possess any stereocenters (chiral carbons) or elements of planar or axial chirality. The structure has a plane of symmetry that bisects the pyridine and fluorophenyl rings. Therefore, it does not exist as a pair of enantiomers, and stereoselective synthesis to produce enantiopure forms is not relevant.

Industrial-Scale Production Considerations and Process Chemistry

The transition from laboratory-scale synthesis to industrial-scale production of this compound would require careful consideration of several process chemistry principles to ensure safety, efficiency, cost-effectiveness, and sustainability. princeton-acs.org While specific industrial processes for this compound are not publicly documented, general considerations for similar chemical manufacturing processes can be outlined. researchgate.net

Key Considerations for Industrial-Scale Production:

Cost and Availability of Raw Materials: The economic viability of the process is heavily dependent on the cost of key precursors like the pyridine starting material and (4-fluorophenyl)boronic acid. Sourcing these materials from reliable suppliers in large quantities is essential.

Catalyst Efficiency and Cost: For the proposed Suzuki-Miyaura coupling step, the choice of palladium catalyst and ligands is crucial. On an industrial scale, factors such as catalyst loading (amount required), turnover number (efficiency), cost, and ease of removal from the final product are paramount. princeton-acs.org Minimizing the amount of expensive palladium is a primary goal.

Reaction Conditions and Safety:

Nitration: The initial nitration steps often use strong acids and nitrating agents, which are corrosive and can lead to exothermic reactions. Careful temperature control and specialized equipment are necessary to manage these hazards.

Hydrogenation: The final reduction step, if using catalytic hydrogenation, involves flammable hydrogen gas, often under pressure. This requires specialized high-pressure reactors and stringent safety protocols to prevent explosions. Alternative reduction methods might be considered to mitigate these risks.

Process Optimization and Efficiency:

Yield Improvement: Each step of the synthesis would need to be optimized to maximize the yield and minimize the formation of byproducts.

Cycle Time: Reducing the time required for each batch (cycle time) increases plant throughput and reduces operational costs. princeton-acs.org

Work-up and Purification: Developing efficient and scalable methods for isolating and purifying intermediates and the final product is critical. This may involve crystallization, extraction, and chromatography, with a preference for methods that avoid large volumes of solvents.

Environmental Considerations (Green Chemistry):

Solvent Selection: Choosing greener solvents that are less toxic and easily recyclable is a key aspect of modern process chemistry.

Atom Economy: The reactions chosen should ideally have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product.

Table 2: Summary of Industrial-Scale Production Considerations

| Factor | Key Considerations |

|---|---|

| Economics | Cost of raw materials, catalyst, and energy. |

| Safety | Handling of hazardous reagents (e.g., nitric acid, hydrogen gas), managing exothermic reactions, and ensuring operator safety. |

| Efficiency | Maximizing yield, reducing cycle times, and optimizing catalyst performance. |

| Sustainability | Minimizing waste (low PMI), selecting environmentally benign solvents, and improving atom economy. |

| Quality | Ensuring high purity of the final product and developing robust analytical methods for quality control. |

The successful industrial-scale production of this compound would necessitate a multidisciplinary approach, combining expertise in synthetic organic chemistry, chemical engineering, and safety management to develop a process that is not only scientifically sound but also economically and environmentally sustainable.

Elucidation of Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Reactions of the Diamine Moiety

The 3,4-diamine functionality on the pyridine (B92270) ring is a primary site of chemical reactivity, readily undergoing reactions with electrophiles. The two adjacent amino groups exhibit cooperative effects, influencing the regioselectivity and facilitating cyclization reactions.

The amino groups of 5-(4-Fluorophenyl)pyridine-3,4-diamine are susceptible to acylation, a fundamental transformation for the introduction of carbonyl groups. While the selective mono-acylation of diamines can be challenging due to the comparable reactivity of both amino groups, specific reagents and conditions can favor the formation of mono-acylated products. researchgate.net The use of acylating agents like acyl chlorides or anhydrides can lead to the formation of amide linkages. nih.gov The relative reactivity of the two amino groups can be influenced by steric and electronic factors, as well as the reaction conditions.

Alkylation and arylation reactions at the nitrogen atoms of the diamine moiety introduce alkyl and aryl substituents, respectively. These reactions typically proceed via nucleophilic substitution, where the amino group acts as the nucleophile. The synthesis of N-alkylated and N-arylated derivatives of related diaminopyridines has been reported, often leading to a mixture of regioisomers. nih.govnih.gov For instance, the N-arylation of a diaminopyridine derivative with 4-chlorophenylboronic acid has been achieved using copper acetate (B1210297) as a catalyst. nih.gov

The ortho-diamine arrangement in this compound is particularly well-suited for cyclocondensation reactions, leading to the formation of fused heterocyclic systems. These reactions involve the condensation of the diamine with a bifunctional electrophile, resulting in the formation of a new ring fused to the pyridine core.

A prominent example is the reaction with aldehydes to form imidazo[4,5-c]pyridine derivatives. The reaction of a substituted 3,4-diaminopyridine (B372788) with various benzaldehydes in the presence of sodium metabisulfite (B1197395) yields the corresponding 2-aryl-5H-imidazo[4,5-c]pyridines. nih.gov This transformation provides a direct route to a class of compounds with significant biological interest. For instance, the cyclocondensation of a related bromo-diaminopyridine with 4-fluorobenzaldehyde (B137897) has been shown to produce 6-Bromo-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine. scispace.comresearchgate.net

Reactivity of the Pyridine Ring

The pyridine ring in this compound possesses a unique reactivity profile due to the presence of the nitrogen heteroatom and the various substituents. It can undergo both electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and the pyridine scaffold is a common substrate in these transformations. nih.gov While direct C-H arylation of the pyridine ring is possible, these reactions often require specific directing groups to achieve high regioselectivity. acs.org More commonly, a halogenated pyridine derivative is used as the electrophilic partner in coupling reactions such as the Suzuki, Heck, or Buchwald-Hartwig reactions. nih.govacs.orgnih.gov For instance, a bromo-substituted imidazo[4,5-b]pyridine can undergo palladium-catalyzed coupling. researchgate.net The presence of the fluorophenyl group and the diamine substituents will influence the electronic properties of the pyridine ring and thus its reactivity in such coupling reactions. mdpi.com

Direct C-H activation is an increasingly important strategy for the functionalization of heterocycles, offering a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized starting materials. acs.org For pyridines, C-H functionalization can occur at various positions, with the regioselectivity being influenced by the reaction conditions and the electronic nature of the substituents. nih.gov Minisci-type reactions, involving the addition of carbon-centered radicals to the protonated pyridine ring, typically favor functionalization at the C2 and C4 positions. nih.govnih.gov The development of methods for the selective C4-alkylation and arylation of pyridines has been an area of active research. nih.govrsc.org The electronic and steric properties of the 5-(4-fluorophenyl) and diamine groups on the pyridine ring will play a crucial role in directing the regioselectivity of any direct C-H functionalization.

Reactivity of the Fluorophenyl Group

The 4-fluorophenyl group attached to the pyridine ring also presents opportunities for chemical modification, although it is generally less reactive than the other functionalities in the molecule. The fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly if the aromatic ring is further activated by electron-withdrawing groups. However, the C-F bond is strong, and such reactions often require harsh conditions.

Influence of Fluorine on Aromatic Reactivity

The fluorine atom at the 4-position of the phenyl ring significantly modulates the electronic properties and reactivity of the entire molecule through a combination of inductive and resonance effects. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) that polarizes the C-F bond and reduces the electron density of the phenyl ring. This deactivation generally makes the fluorophenyl ring less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene.

Conversely, the fluorine atom possesses lone pairs of electrons that can be donated to the aromatic π-system through a +M (mesomeric or resonance) effect. However, for fluorine, the inductive effect is dominant over the resonance effect. This net electron-withdrawal by the 4-fluorophenyl group influences the attached pyridine ring, decreasing its electron density. This, in turn, affects the basicity of the pyridine nitrogen and the nucleophilicity of the amino groups.

The reactivity of the pyridine ring itself is complex. The ring nitrogen is inherently electron-withdrawing, making the pyridine ring generally less reactive towards electrophilic substitution than benzene. Nucleophilic substitution is more common, especially at positions 2 and 4, which are activated by the ring nitrogen. nih.gov The presence of the electron-donating amino groups at positions 3 and 4 counteracts the withdrawing effects of both the pyridine nitrogen and the fluorophenyl substituent, activating the pyridine ring towards certain reactions, particularly electrophilic attack at positions ortho and para to the amino groups.

| Functional Group | Electronic Effect on Attached Ring | Influence on Overall Reactivity |

|---|---|---|

| -F (on phenyl ring) | Strong -I (Inductive), Weak +M (Resonance) | Deactivates phenyl ring to electrophilic attack; influences electronic properties of the pyridine ring. |

| Pyridine Nitrogen | Strong -I (Inductive), -M (Resonance) | Deactivates pyridine ring to electrophilic attack; activates positions 2 and 4 to nucleophilic attack. |

| -NH₂ (at C3 and C4) | Weak -I (Inductive), Strong +M (Resonance) | Activates pyridine ring to electrophilic attack; primary sites for derivatization. |

| 4-Fluorophenyl group (on pyridine ring) | Net Electron-Withdrawing | Modulates the basicity and nucleophilicity of the pyridine and amino groups. |

Halogen-Specific Transformations

Transformations involving the fluorine atom on the 4-fluorophenyl group are generally challenging due to the high strength of the C-F bond. Nucleophilic aromatic substitution (SNAr) to displace the fluoride (B91410) ion typically requires strong activation by potent electron-withdrawing groups positioned ortho or para to the fluorine. In this compound, the pyridine-based substituent is not sufficiently electron-withdrawing to activate the para-fluorine for SNAr under standard conditions.

However, the pyridine ring itself can undergo halogen-specific transformations. For instance, if the precursor to this compound were a halogenated pyridine (e.g., a chloro- or bromopyridine), the halogen could be displaced via SNAr. The rate of SNAr on halopyridines is known to be significantly faster for fluoropyridines compared to chloropyridines, demonstrating the utility of fluorine as a leaving group in activated systems. nih.gov

While direct transformation of the C-F bond is difficult, its presence is crucial for modulating the properties of derivatives. Fluorination is a common strategy to improve the bioavailability of drug molecules. nih.gov For example, the incorporation of a 5-fluoroimidazo[4,5-b]pyridine moiety into certain inhibitors has been shown to enhance central nervous system bioavailability while maintaining or improving efficacy. nih.gov

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound is characterized by the presence of both oxidizable and reducible centers. The ortho-diamine functionality is susceptible to oxidation, a common feature of arylamines, which can lead to the formation of quinone-diimine structures or polymeric materials. The oxidation potential is expected to be relatively low due to the electron-donating nature of the two amino groups.

Conversely, the pyridine ring, especially when coupled with the electron-withdrawing 4-fluorophenyl group, provides a site for electrochemical reduction. The reduction potential of pyridine derivatives is sensitive to substituents; electron-withdrawing groups make the reduction process easier (occur at less negative potentials).

| Component | Expected Redox Behavior | Influencing Factors |

|---|---|---|

| 3,4-Diamino Moiety | Oxidation | Electron-donating nature of amino groups facilitates oxidation. |

| Pyridine Ring | Reduction | Electron-deficient nature of the ring, enhanced by the 4-fluorophenyl group, facilitates reduction. |

The amphoteric nature of related nitrogen heterocycles like imidazoles and pyridines allows them to act as both proton donors and acceptors, facilitating proton transfer via mechanisms like the Grotthuss mechanism, which is crucial in applications such as proton exchange membranes for fuel cells. mdpi.com

Reaction Kinetics and Mechanistic Pathways Analysis

The most significant and widely utilized reactivity of this compound involves the cyclocondensation of the 3,4-diamine unit with various electrophiles to form fused heterocyclic systems, most notably imidazo[4,5-b]pyridines.

The formation of 2-substituted-1H-imidazo[4,5-b]pyridines is a cornerstone of this compound's chemistry. The reaction typically proceeds by treating the diamine with an aldehyde, carboxylic acid, or its equivalent. nih.govacs.org

Mechanism with Aldehydes: The reaction with an aldehyde is a classic example of heterocyclization. The proposed mechanism involves several steps:

Imine Formation: One of the amino groups (typically the more nucleophilic N3) attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

Cyclization: The second amino group (N4) then performs an intramolecular nucleophilic attack on the imine carbon.

Aromatization: The resulting dihydro-imidazo[4,5-b]pyridine intermediate subsequently undergoes oxidation to furnish the stable, aromatic fused heterocyclic product. Atmospheric oxygen or an added oxidizing agent can facilitate this final step.

Studies on analogous systems, such as the reaction of 5-aminopyrazoles with alkynyl aldehydes, have shown that this type of 6-endo-dig cyclization is a robust method for forming fused pyridine rings. nih.gov

Mechanism with Carboxylic Acids: When a carboxylic acid is used, the reaction typically requires a coupling agent (like polyphosphoric acid, PPA) and heat.

Amide Formation: One amino group reacts with the activated carboxylic acid to form an amide intermediate.

Cyclization and Dehydration: The second amino group attacks the amide carbonyl, leading to a tetrahedral intermediate that collapses, eliminating a molecule of water to form the imidazole (B134444) ring.

Direct spectroscopic characterization of intermediates in reactions involving this compound is not extensively documented. However, based on the proposed mechanisms, key intermediates can be inferred. In the cyclization with aldehydes, the initial Schiff base (imine) is the primary intermediate. In principle, this species could be characterized by:

1H NMR Spectroscopy: Appearance of a characteristic imine proton signal (HC=N) typically in the range of 8-9 ppm.

Infrared (IR) Spectroscopy: Disappearance of the aldehyde C=O stretch and appearance of a C=N stretch.

Mass Spectrometry: Detection of the molecular ion corresponding to the condensed, but not yet cyclized, intermediate.

Design and Synthesis of Structural Analogues and Derivatives

Design Principles for New Analogues

The rational design of new analogues of 5-(4-Fluorophenyl)pyridine-3,4-diamine involves strategic modifications to its core structure. These modifications are intended to explore the structure-activity relationships (SAR) and to optimize properties such as target binding affinity, selectivity, and pharmacokinetic profile. Key design principles include isosteric replacements and peripheral modifications.

Isosteric replacement is a fundamental strategy in drug design that involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties. This approach can lead to improved therapeutic profiles by enhancing efficacy, reducing toxicity, or improving pharmacokinetic properties. patsnap.com In the context of this compound, isosteric replacements can be considered for various parts of the molecule.

One key area for isosteric replacement is the 4-fluorophenyl ring. While the fluorine atom can be beneficial for its ability to modulate metabolic stability and binding interactions, replacing the entire ring with other bioisosteres can be explored. patsnap.comu-tokyo.ac.jpdrughunter.com For instance, bicyclo[1.1.1]pentane has been investigated as a bioisostere for the fluorophenyl ring, as it can mimic the spatial arrangement and distances between substituents. u-tokyo.ac.jp Other potential phenyl ring isosteres include various heteroaromatic rings or strained cycloalkanes that can project substituents in a similar three-dimensional orientation.

The pyridine (B92270) nitrogen atom itself can be considered for bioisosteric replacement. For example, replacing a C-H unit with a nitrogen atom in an aromatic ring (a common bioisosteric switch) can significantly alter the electronic properties and potential for hydrogen bonding, which can in turn influence biological activity.

The vicinal diamine groups are crucial for many of the synthetic transformations leading to fused heterocycles. However, in certain contexts, one of the amino groups could be replaced by another functional group that can still participate in cyclization reactions or act as a key interaction point with a biological target. Classical bioisosteres for an amino group (-NH2) include a hydroxyl group (-OH). u-tokyo.ac.jp

Peripheral modifications involve the introduction, removal, or alteration of substituents on the main scaffold of this compound. These changes can have profound effects on the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its biological activity.

The amino groups at the 3- and 4-positions can also be modified, for instance, through alkylation or acylation, although this would prevent the subsequent formation of fused heterocyclic systems that rely on the primary amine functionality.

Synthesis of Fused Heterocyclic Systems

The presence of the 1,2-diamino functionality on the pyridine ring of this compound makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems. These reactions typically involve the condensation of the diamine with a reagent containing two electrophilic centers, leading to the formation of a new five- or six-membered ring.

The synthesis of imidazo[4,5-b]pyridines, which are bioisosteres of purines, is a common and well-established transformation for 1,2-diaminopyridines. uctm.edunih.gov The general approach involves the reaction of the diamine with a one-carbon synthon, such as an aldehyde, carboxylic acid, or orthoester.

A widely used method is the Phillips condensation, which involves heating the diamine with a carboxylic acid or its derivative. For instance, reacting this compound with a variety of carboxylic acids (R-COOH) would yield 2-substituted-6-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridines. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for the preparation of such derivatives. eurjchem.comscispace.com

Alternatively, condensation with aldehydes followed by an oxidative cyclization can also afford the corresponding 2-substituted imidazo[4,5-b]pyridines. nih.gov The use of sodium metabisulfite (B1197395) (Na2S2O5) can facilitate this reaction. mdpi.com A one-pot tandem reaction starting from 2-chloro-3-nitropyridine derivatives has also been developed, involving an SNAr reaction, nitro group reduction, and subsequent heteroannulation with aldehydes to form functionalized imidazo[4,5-b]pyridines. acs.org

The following table summarizes some examples of reagents that can be used for the synthesis of imidazo[4,5-b]pyridine derivatives from a 5-aryl-pyridine-3,4-diamine precursor.

| Reagent | Resulting 2-Substituent | Reaction Conditions |

|---|---|---|

| Formic Acid | -H | Reflux |

| Aromatic Aldehydes (Ar-CHO) | -Ar | Oxidative cyclization (e.g., with Na2S2O5 or air) |

| Triethyl Orthoformate | -H | Catalyst (e.g., Ytterbium triflate) |

| Carboxylic Acids (R-COOH) | -R | Phillips condensation (heating) |

The synthesis of pyrazolo[3,4-b]pyridines from this compound can be achieved through several synthetic routes. One common method involves the diazotization of one of the amino groups, followed by an intramolecular cyclization. However, a more versatile approach is the condensation of the diamine with a 1,3-dicarbonyl compound or its equivalent. mdpi.com

For example, the reaction of this compound with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst can lead to the formation of a pyrazolo[3,4-b]pyridinone derivative. The regioselectivity of the initial condensation can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. mdpi.com

Another approach involves the reaction with α,β-unsaturated ketones (Michael acceptors). mdpi.com The reaction proceeds via a Michael addition of one of the amino groups to the unsaturated system, followed by an intramolecular cyclization and dehydration.

A less common but effective method is the annulation of a pyrazole ring onto a pre-existing pyridine. This often requires a leaving group at the 2-position of the pyridine, but strategies involving the activation of a pyridine N-oxide have been developed to circumvent this need. nih.gov

The following table provides examples of reagents for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

| Reagent | Resulting Fused Ring System | General Reaction Type |

|---|---|---|

| β-Diketones (e.g., Acetylacetone) | Substituted Pyrazolo[3,4-b]pyridine | Condensation/Cyclization |

| β-Ketoesters (e.g., Ethyl Acetoacetate) | Pyrazolo[3,4-b]pyridinone | Condensation/Cyclization |

| α,β-Unsaturated Ketones | Substituted Pyrazolo[3,4-b]pyridine | Michael Addition/Cyclization |

| Malononitrile | Aminopyrazolo[3,4-b]pyridine | Condensation/Thorpe-Ziegler Cyclization |

The synthesis of fused triazine and pyrimidine systems from this compound involves the reaction with reagents that can provide the necessary two or three additional atoms for the new six-membered ring.

For the construction of a pyridopyrimidine (specifically, a pyrido[3,4-d]pyrimidine) ring, the diamine can be reacted with various 1,3-dielectrophiles. For example, condensation with β-ketoesters or malonic esters can lead to the formation of pyridopyrimidinone derivatives. The reaction of 2-aminonicotinonitriles with formamides or isothiocyanates is a known route to pyridopyrimidines, suggesting that analogous strategies could be adapted for 3,4-diaminopyridines. nih.gov

The synthesis of pyridotriazine derivatives is less commonly reported but can be envisioned through several pathways. One potential route involves the reaction of the diamine with a reagent that can provide a N-N-C or N-C-N fragment. For instance, tandem diazotization and azo coupling reactions are known to form fused 1,2,3-triazinones. nih.gov Another possibility is the cyclocondensation of the diamine with cyanoguanidine to form a diamino-substituted triazine ring fused to the pyridine core. researchgate.net The construction of a 1,3,5-triazine ring onto the pyridine scaffold can be challenging but may be achieved through multi-step sequences. nih.gov

The following table outlines some potential reagents for the synthesis of these hybrid systems.

| Target Ring System | Potential Reagent | General Reaction Type |

|---|---|---|

| Pyrido[3,4-d]pyrimidine | β-Dicarbonyl Compounds | Condensation/Cyclization |

| Pyrido[3,4-d]pyrimidine | Urea (B33335) or Thiourea | Cyclocondensation |

| Pyrido[3,4-e] u-tokyo.ac.jpuctm.edumdpi.comtriazine | 1,2-Dicarbonyl Compounds followed by reaction with Hydrazine | Multi-step Condensation/Cyclization |

| Pyrido[4,3-e] u-tokyo.ac.jpuctm.edumdpi.comtriazine | Cyanogen Bromide followed by Hydrazine | Multi-step Cyclization |

Other Fused Ring Systems (e.g., Pyrazoline, Pyrrolopyrimidine)

The vicinal diamine functionality of this compound is a key feature that enables its use as a precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the formation of a new ring fused to the pyridine core, leading to compounds with distinct chemical and biological properties.

Pyrrolopyrimidines: The synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, can be envisioned starting from the diamine scaffold. mdpi.comnih.gov The general strategy involves the reaction of the 3,4-diaminopyridine (B372788) moiety with reagents that can provide the necessary carbon atoms to form the fused pyrimidine ring. For instance, condensation with α-dicarbonyl compounds, β-ketoesters, or their equivalents would lead to the formation of a pyrazine (B50134) ring fused to the pyridine, which upon further manipulation could yield the desired pyrrolopyrimidine. A more direct approach involves the construction of the pyrimidine ring first, followed by the formation of the pyrrole ring. The synthesis of substituted pyrrolo[2,3-d]pyrimidines often involves multi-step sequences, including cross-coupling reactions like the Suzuki-Miyaura reaction to introduce aryl substituents. nih.gov

Pyrazolines and Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines from a diaminopyridine precursor is less direct than that of fused pyrimidines. Typically, the synthesis of this scaffold starts from a substituted aminopyrazole, onto which the pyridine ring is annulated. mdpi.comnih.govresearchgate.netmdpi.com For example, a common method involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.commdpi.com

Alternatively, starting with this compound, one could theoretically derivatize one of the amino groups into a hydrazine, which could then undergo intramolecular cyclization or react with a suitable partner to form the fused pyrazole ring. A more plausible, albeit multi-step, pathway would involve the chemical transformation of the diaminopyridine into a precursor suitable for pyrazole ring formation, such as a hydrazinopyridine or an aminopyridine with a suitable ortho-functional group that can be converted into a pyrazole ring.

The following table outlines plausible reaction partners for the synthesis of fused ring systems starting from a diaminopyridine core.

| Fused Ring System | Plausible Reagent(s) for Cyclocondensation | Reaction Conditions (General) |

| Pyrrolo[2,3-d]pyrimidine | α-Dicarbonyl compounds, β-Ketoesters | Acid or base catalysis, often with heating. |

| Pyrazolo[3,4-b]pyridine | 1,3-Diketones, α,β-Unsaturated Ketones | Requires prior conversion to a hydrazinopyridine derivative. |

Synthesis of Metal Complexes and Organometallic Derivatives

The nitrogen atoms of the pyridine ring and the two amino groups in this compound make it an excellent candidate for use as a ligand in coordination chemistry. acs.org It can potentially act as a bidentate or tridentate ligand, coordinating with a variety of metal ions to form stable metal complexes.

As a ligand, this compound offers multiple coordination sites: the pyridine nitrogen (a soft donor) and the two amino nitrogens (harder donors). This allows for the formation of chelate rings with metal ions, which enhances the stability of the resulting complexes. The coordination mode can vary depending on the metal ion, the solvent, and the presence of other ligands.

Bidentate Coordination: The ligand can coordinate to a metal center through the pyridine nitrogen and one of the adjacent amino groups, forming a five-membered chelate ring. Alternatively, it can coordinate through the two amino groups, although this is less common for pyridine-based ligands.

Tridentate Coordination: In some cases, the molecule could act as a tridentate ligand, coordinating through all three nitrogen atoms, particularly with metal ions that favor higher coordination numbers.

Bridging Ligand: The molecule can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. rsc.org

The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the electronic properties of the ligand. It can reduce the electron density on the pyridine ring, thereby affecting its basicity and coordination strength. epfl.ch

The formation and structure of metal complexes with this compound are significantly influenced by the choice of the metal center and the nature of the leaving groups on the metal precursor.

Metal Center: The preference of a metal ion for hard or soft donor atoms will dictate the coordination mode. For example, late transition metals like Pd(II) or Pt(II) (soft acids) might show a preference for the softer pyridine nitrogen, while early transition metals or lanthanides (hard acids) might favor coordination with the harder amino groups. The geometry of the resulting complex (e.g., square planar, tetrahedral, octahedral) will be determined by the electronic configuration and preferred coordination number of the metal ion. acs.org

Leaving Groups: The lability of the leaving groups on the metal salt precursor is crucial for successful complex formation. Good leaving groups, such as triflate or perchlorate, are easily displaced by the ligand, facilitating the coordination reaction. Less labile leaving groups, like chloride, might remain in the coordination sphere of the metal, leading to the formation of mixed-ligand complexes.

The table below summarizes the expected coordination behavior with different types of metal ions.

| Metal Ion Type | Preferred Donor Atoms | Expected Complex Geometry (Examples) |

| Hard Acids (e.g., Fe³⁺) | Amino groups (N) | Octahedral |

| Soft Acids (e.g., Pd²⁺) | Pyridine nitrogen (N) | Square Planar |

| Borderline (e.g., Cu²⁺) | Pyridine and/or Amino nitrogens | Distorted Octahedral, Square Planar |

Derivatization for Analytical Applications (e.g., fluorogenic labels)

The this compound structure can be chemically modified to create derivatives for analytical applications, such as fluorogenic labels or probes. nih.gov The amino groups are particularly amenable to derivatization to modulate the molecule's fluorescence properties.

A fluorogenic label is a compound that is initially non-fluorescent or weakly fluorescent but becomes highly fluorescent upon reaction with a specific analyte or under certain environmental conditions. The amino groups of the diamine can be used as reaction sites to introduce functionalities that quench fluorescence, which can then be removed by a specific chemical or enzymatic reaction, thereby "switching on" the fluorescence.

For example, the amino groups could be acylated with a quenching group that can be cleaved by a specific enzyme. The inherent fluorescence of the pyridine core, potentially enhanced by the fluorophenyl substituent, would be restored upon cleavage. nih.gov Another approach could involve the synthesis of Schiff bases by reacting the diamine with specific aldehydes. The formation of the imine bond can alter the electronic structure of the molecule and its fluorescence properties.

The development of such probes would involve:

Synthesis of a "caged" fluorophore: Modifying one or both amino groups with a protecting or quenching group that renders the molecule non-fluorescent.

Triggering Mechanism: Designing the quenching group to be cleavable by a specific stimulus (e.g., an enzyme, pH change, or specific chemical species).

Fluorescence Response: Ensuring a significant increase in fluorescence intensity upon removal of the quenching group.

The inherent spectroscopic properties of aminopyridines make them promising scaffolds for the development of fluorescent probes. nih.gov

Computational and Theoretical Investigations of Molecular Characteristics

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental in predicting the molecular properties of a compound from first principles. Methods like Density Functional Theory (DFT) are workhorses in this field, offering a balance between accuracy and computational cost.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO analysis)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic behavior. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic transitions. For a molecule like 5-(4-Fluorophenyl)pyridine-3,4-diamine, this analysis would reveal how the electron-donating diamine groups and the electron-withdrawing fluorophenyl group influence the electronic landscape of the pyridine (B92270) ring. However, specific energy values and orbital distribution maps for this compound are not documented in the available literature.

Charge Distribution and Electrostatic Potentials

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, an MEP analysis would likely show negative potential (electron-rich regions) around the nitrogen atoms of the pyridine ring and the amino groups, as well as the fluorine atom. Positive potential (electron-poor regions) would be expected around the hydrogen atoms of the amino groups. This information is critical for understanding intermolecular interactions, but specific calculated potential values and detailed maps for the title compound are not available.

Vibrational Wavenumbers and Spectroscopic Prediction (for mechanistic insight)

Theoretical calculations of vibrational frequencies using methods like DFT are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes, one can assign specific spectral peaks to the stretching, bending, and torsional motions of the molecule's functional groups. This can provide insight into the molecule's bonding and structure. For example, theoretical spectra for the related molecule 3,4-diaminopyridine (B372788) have been constructed and compared with experimental data. A similar study on this compound would help elucidate the influence of the fluorophenyl group on the vibrational modes of the diaminopyridine core, but such a specific analysis has not been published.

Conformational Analysis and Molecular Flexibility

The bond connecting the pyridine and the fluorophenyl rings allows for rotational flexibility. Conformational analysis would involve calculating the potential energy surface as a function of the dihedral angle between these two rings to identify the most stable (lowest energy) conformation. This is critical for understanding how the molecule orients itself in biological systems or crystal lattices. While this is a standard computational procedure, a specific conformational analysis for this compound is not reported in the searched literature.

Molecular Dynamics Simulations to Study Dynamics

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide insights into its structural fluctuations, flexibility, and interactions with surrounding molecules. This is particularly valuable for understanding how the molecule might behave in a biological environment. Although MD simulations have been performed on various complex heterocyclic compounds to study their stability and interactions, no such simulation data has been published for this compound.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to predict electronic absorption spectra (UV-Vis). These theoretical spectra can be compared with experimental data to understand the electronic transitions occurring within the molecule. For this compound, this would help characterize the transitions between molecular orbitals, influenced by its unique combination of functional groups. While theoretical spectra have been successfully predicted for related pyridine derivatives, a specific computational prediction and interpretation for the title compound is not available.

Structure-Activity Relationship (SAR) Studies (excluding clinical implications)

Computational chemistry provides powerful tools to elucidate the relationship between the molecular structure of a compound and its intrinsic properties. For this compound, theoretical Structure-Activity Relationship (SAR) studies, independent of clinical outcomes, focus on how its structural components influence its electronic and physicochemical characteristics. These investigations are crucial for understanding the molecule's behavior at a fundamental level and for the rational design of new derivatives with tailored properties.

Computational studies on related pyridine derivatives often employ Density Functional Theory (DFT) to analyze how different functional groups impact the molecule's properties. bohrium.com For instance, the presence and position of amino (-NH2) groups are known to enhance the antiproliferative activity in some pyridine derivatives, a principle that can be extrapolated to understand their influence on molecular properties. nih.gov Conversely, halogen atoms can have varied effects; in some cases, they have been associated with lower activity in certain biological assays. nih.gov

In the context of this compound, SAR studies would computationally model variations of this structure to observe the resulting changes in molecular properties. Key areas of investigation include:

The role of the diamino groups: The two amino groups at positions 3 and 4 are strong electron-donating groups. Their presence significantly increases the electron density of the pyridine ring, influencing its reactivity and interaction with other molecules. Computational models can quantify this effect by calculating electron density distributions and electrostatic potential maps. nih.govbohrium.com

The influence of the 4-fluorophenyl substituent: The fluorine atom is highly electronegative and acts as an electron-withdrawing group through the inductive effect, while the phenyl ring itself provides an extended π-system. The interplay between the electron-donating amino groups and the electron-withdrawing fluorine atom creates a push-pull system across the molecular framework, which is a key determinant of its electronic and optical properties.

Rotational barriers and conformational analysis: The bond connecting the pyridine and phenyl rings allows for rotation, leading to different stable conformations (conformers). Theoretical calculations can determine the energy of these conformers and the barriers to rotation, which are important for understanding how the molecule might orient itself in different environments. nih.gov

To quantify these structure-property relationships, a variety of molecular descriptors can be calculated using computational methods. These descriptors provide insight into the molecule's stability, reactivity, and electronic nature.

Calculated Molecular Descriptors for Structure-Property Analysis

| Descriptor | Significance |

|---|---|

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bohrium.com For this compound, the amino groups are expected to be nucleophilic centers, while the hydrogen atoms may be electrophilic. |

| Frontier Molecular Orbitals (HOMO-LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's chemical stability and electronic excitation properties. bohrium.com |

| Global Reactivity Descriptors | Parameters such as hardness, softness, and electronegativity, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. bohrium.com |

| Hirshfeld Surface Analysis | This technique is used to visualize and quantify intermolecular interactions in the crystalline state, providing insights into how the molecule packs and interacts with its neighbors. bohrium.combohrium.com |

By systematically modifying the structure of this compound in silico—for example, by changing the position of the fluorine atom or replacing the amino groups with other functional groups—and calculating these descriptors, a comprehensive SAR profile can be developed. This allows for the prediction of how structural changes will affect the molecule's fundamental properties, guiding the synthesis of new compounds with desired characteristics for various applications.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Nonlinear optical (NLO) materials are of great interest due to their potential applications in modern technologies such as optical switching, data storage, and telecommunications. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and understand the NLO properties of organic molecules. The NLO response of a molecule is primarily determined by its ability to alter its charge distribution under an external electric field, a property that is enhanced in molecules with specific structural features.

The compound this compound possesses characteristics that suggest it may exhibit NLO properties. These include:

Donor-π-Acceptor (D-π-A) character: The molecule contains electron-donating groups (the diamino substituents) and an electron-withdrawing group (the fluorine atom on the phenyl ring), connected through a conjugated π-system (the pyridine and phenyl rings). This intramolecular charge transfer (ICT) from the donor to the acceptor regions is a fundamental requirement for a significant second-order NLO response.

Extended π-conjugation: The interconnected phenyl and pyridine rings provide a pathway for electron delocalization, which is essential for mediating the charge transfer and enhancing the NLO effect.

Theoretical evaluations of NLO properties typically focus on calculating the polarizability (α) and the first-order hyperpolarizability (β). The hyperpolarizability is a tensor quantity that measures the second-order NLO response of a molecule. A higher value of β indicates a stronger NLO activity.

Studies on similar pyridine derivatives have shown that these molecules can be good candidates for NLO materials. ias.ac.in The computational investigation of this compound would involve optimizing its molecular geometry and then calculating its electronic and NLO properties using a suitable DFT functional and basis set.

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller HOMO-LUMO gap generally leads to easier electronic transitions and often correlates with a larger hyperpolarizability, as it facilitates intramolecular charge transfer. |

A theoretical study on a series of fluorophenylpyridines using DFT (B3LYP and B3PW91 methods) indicated that these compounds generally exhibit low nonlinear optical activity. ias.ac.in However, the specific arrangement of two amino groups in this compound could potentially enhance its NLO response compared to simpler fluorophenylpyridines. The strong donor capacity of the amino groups is expected to lower the HOMO-LUMO energy gap and increase the intramolecular charge transfer, thereby increasing the hyperpolarizability.

To perform a comprehensive theoretical evaluation, the components of the hyperpolarizability tensor (β_xxx, β_xyy, β_xzz, etc.) are calculated, and the total hyperpolarizability (β_tot) is determined. The results would then be compared with those of known NLO materials, such as urea (B33335) or p-nitroaniline, to benchmark the potential of this compound as an NLO material.

Fundamental Mechanisms of Interaction with Macromolecules (e.g., enzymes, receptors)

The interaction of small molecules with biological macromolecules is governed by a variety of non-covalent forces. For this compound, its distinct structural features—a pyridine ring, two amino groups, and a fluorophenyl substituent—dictate its potential to engage with protein targets through several key mechanisms.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to another, such as a ligand to a protein's active site. rjptonline.orgcmjpublishers.commdpi.com While specific docking studies for this compound are not extensively detailed in the available literature, analysis of its structure allows for the prediction of its likely binding modes.

The primary interactions are expected to be driven by hydrogen bonds, halogen bonds, and pi-stacking interactions. The two amino groups (-NH2) on the pyridine ring are potent hydrogen bond donors, while the nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor. These features enable the molecule to form strong, directional interactions with amino acid residues like aspartate, glutamate, serine, and threonine in a protein's binding pocket.

Studies on similar heterocyclic structures, such as substituted pyrimidine-2,4-diamines and fluorinated thiazolidin-4-ones, have shown that these types of interactions are crucial for binding to kinase domains. rjptonline.orgnih.gov For instance, in docking studies with C-KIT Tyrosine Kinase, amino acids like LYS623 and ASP810 were frequently involved in hydrogen bonding with ligand derivatives. rjptonline.org The fluorophenyl group can participate in halogen bonding and pi-sigma interactions, further stabilizing the ligand-protein complex. rjptonline.org

Table 1: Potential Molecular Interactions of this compound in a Macromolecular Binding Site

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| 3-Amino Group (-NH₂) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Main-chain C=O |

| 4-Amino Group (-NH₂) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Main-chain C=O |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Lys, Arg, Ser, Thr, Gln, Asn |

| Fluorophenyl Ring | Pi-Pi Stacking, Hydrophobic | Phe, Tyr, Trp, His |

| Fluorine Atom | Halogen Bond Acceptor, Dipole | Backbone N-H, Polar Residues |

| Pyridine Ring | Pi-Pi Stacking, Cation-Pi | Phe, Tyr, Trp, His, Lys, Arg |

This table is predictive, based on the chemical structure of the compound and docking principles observed in related molecules.

Allosteric modulators are molecules that bind to a receptor at a site topologically distinct from the primary (orthosteric) binding site. mdpi.com This binding event induces a conformational change in the receptor, which in turn alters the receptor's affinity or efficacy for its endogenous ligand. mdpi.com Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (SAMs).

There are currently no specific studies identifying this compound as an allosteric modulator. However, the general mechanism of allosteric modulation involves a ligand stabilizing a specific receptor conformation. For example, studies on the dopamine D1 receptor have shown that a PAM, LY3154207, binds to a site above an intracellular loop, stabilizing its helical structure. nih.govresearchgate.net This binding induces subtle but significant changes in the receptor's structural motifs, facilitating its activation. nih.gov A molecule like this compound could theoretically act as an allosteric modulator if it were to bind to a topographically distinct pocket on a macromolecule, thereby influencing the main binding site's function through conformational changes.

Elucidation of Reaction Mechanisms at the Molecular Level

The reactivity of this compound is primarily dictated by the nucleophilic character of its adjacent amino groups on the electron-deficient pyridine ring. The ortho-diamine functionality is a key structural motif for the synthesis of fused heterocyclic systems.